2-(4-Hydroxycyclohexyl)acetic acid
Overview
Description
2-(4-Hydroxycyclohexyl)acetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is characterized by a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety. This compound is known for its white to light yellow powder or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxycyclohexyl)acetic acid typically involves the hydroxylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexene with a hydroxylating agent such as osmium tetroxide (OsO4) to form 4-hydroxycyclohexanol. This intermediate is then oxidized to 4-hydroxycyclohexanone, which undergoes a Grignard reaction with methyl magnesium bromide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of cyclohexanone followed by carboxylation using carbon dioxide under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-chlorocyclohexylacetic acid.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 4-oxocyclohexylacetic acid.
Reduction: 2-(4-Hydroxycyclohexyl)ethanol.
Substitution: 4-chlorocyclohexylacetic acid.
Scientific Research Applications
2-(4-Hydroxycyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways involving cyclohexane derivatives.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with enzymes. The carboxylic acid moiety can undergo ionization, affecting the compound’s solubility and transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycyclohexanecarboxylic acid
- Cyclohexaneacetic acid
- 4-Hydroxycyclohexylacetate
Uniqueness
2-(4-Hydroxycyclohexyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
2-(4-Hydroxycyclohexyl)acetic acid is an organic compound characterized by a cyclohexyl group attached to a hydroxyl and acetic acid moiety. Its molecular formula is C₈H₁₄O₃, and it has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Weight: 158.20 g/mol
- CAS Number: 99799-09-4
- Structure: The compound exists as a mixture of cis and trans isomers, which can influence its biological properties.
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The hydroxyl group facilitates hydrogen bonding, while the carboxylic acid moiety enables electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and signal transduction pathways, leading to anti-inflammatory effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by interacting with specific receptors involved in inflammation regulation. This activity suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Analgesic Effects
In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may have analgesic effects. The precise mechanisms remain under investigation, but its structural similarity to known analgesics points to a potential role in pain management.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Inflammatory Response:
- A study demonstrated that administration of this compound in animal models significantly reduced markers of inflammation, including cytokines associated with chronic inflammatory responses.
-
Analgesic Activity Assessment:
- In another study, the compound was tested for pain relief in models of acute pain, showing promising results comparable to standard analgesics.
- Pharmacokinetics:
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound | Anti-inflammatory Activity | Analgesic Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Hydroxyl and carboxylic acid groups |
Cyclohexylacetic acid | Limited | No | Lacks hydroxyl group |
4-Hydroxycyclohexanone | Minimal | No | Lacks carboxylic acid group |
Properties
IUPAC Name |
2-(4-hydroxycyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTAAUJNHYWOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988271 | |
Record name | (4-Hydroxycyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | cis-4-Hydroxycyclohexylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68592-23-4, 99799-09-4, 68592-22-3 | |
Record name | (4-Hydroxycyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-Hydroxycyclohexylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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